Cas no 1205548-03-3 (4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether)

4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether 化学的及び物理的性質
名前と識別子
-
- 4'-Dimethylamino 7,8-DihydroxyflavoneDimethyl Ether
- 2-(4-(DiMethylaMino)phenyl)-7,8-diMethoxy-4H-chroMen-4-one HBr
- 2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide
- 2-[4-(dimethylamino)phenyl]-7,8-dimethoxychromen-4-one,hydrobromide
- 4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether
- 2-[4-(Dimethylamino)phenyl]-7,8-dimethoxy-4H-1-benzopyran-4-one--hydrogen bromide (1/1)
- 2-[4-(Dimethylamino)phenyl]-7,8-dimethoxy-4H-1-benzopyran-4-one
- 1205548-03-3
- AKOS015949213
- 2-[4-(dimethylamino)phenyl]-7,8-dimethoxychromen-4-one;hydrobromide
- 2-[4-(dimethylamino)phenyl]-7,8-dimethoxy-4H-chromen-4-one hydrobromide
- 4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether
- J-505859
- DTXSID80735060
-
- インチ: InChI=1S/C19H19NO4.BrH/c1-20(2)13-7-5-12(6-8-13)17-11-15(21)14-9-10-16(22-3)19(23-4)18(14)24-17;/h5-11H,1-4H3;1H
- InChIKey: XQSSTERYBODMAJ-UHFFFAOYSA-N
- ほほえんだ: CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OC)OC.Br
計算された属性
- せいみつぶんしりょう: 325.13140809g/mol
- どういたいしつりょう: 325.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 482
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D461125-25mg |
4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether |
1205548-03-3 | 25mg |
$ 193.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-497717-25 mg |
4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether, |
1205548-03-3 | 25mg |
¥2,482.00 | 2023-07-11 | ||
TRC | D461125-250mg |
4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether |
1205548-03-3 | 250mg |
$ 1476.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-497717-25mg |
4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether, |
1205548-03-3 | 25mg |
¥2482.00 | 2023-09-05 |
4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Etherに関する追加情報
Introduction to 4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether (CAS No: 1205548-03-3)
4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether, identified by the Chemical Abstracts Service Number (CAS No) 1205548-03-3, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and natural product research. This flavonoid derivative exhibits a unique combination of functional groups, including a dimethylamino substituent at the 4'-position and hydroxyl groups at the 7- and 8-positions, which contribute to its distinct chemical properties and biological activities.
The chemical structure of 4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether can be described as a methylated and N-methylated derivative of dihydroxyflavone. The presence of the dimethylamino group enhances its lipophilicity, potentially improving its ability to cross biological membranes, while the hydroxyl groups contribute to its hydrogen bonding capabilities, influencing its solubility and interaction with biological targets. This structural configuration makes it a promising candidate for further exploration in drug discovery and therapeutic applications.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric features of 4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether. Studies suggest that the dimethylamino moiety plays a crucial role in stabilizing interactions with certain biological receptors, while the hydroxyl groups enhance binding affinity through hydrogen bonding networks. These insights have guided the design of novel derivatives with improved pharmacokinetic profiles and enhanced therapeutic efficacy.
In vitro studies have demonstrated that 4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether exhibits notable antioxidant, anti-inflammatory, and neuroprotective properties. The flavonoid scaffold is well-known for its ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokine production, making it a valuable candidate for treating oxidative stress-related diseases such as Alzheimer's disease and cardiovascular disorders. Additionally, preliminary research indicates that this compound may modulate neurotransmitter systems, suggesting potential applications in the management of neurological conditions.
The synthesis of 4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether involves multi-step organic transformations, including condensation reactions, methylation, and N-methylation processes. Advanced synthetic methodologies, such as catalytic asymmetric hydrogenation and biocatalytic approaches, have been employed to achieve high yields and enantiopurity. These synthetic strategies not only enhance the scalability of production but also allow for modifications to explore different pharmacological profiles.
One of the most compelling aspects of 4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether is its potential as a lead compound for drug development. Its structural features align well with known pharmacophores in therapeutic agents, suggesting that it may serve as a scaffold for designing next-generation drugs with improved efficacy and reduced side effects. Current research is focused on identifying optimal analogs through structure-activity relationship (SAR) studies, which will help in fine-tuning its biological activity for specific therapeutic indications.
The role of natural products in drug discovery has been increasingly recognized in recent years. Flavonoids derived from plants have long been a source of bioactive compounds with diverse pharmacological effects. 4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether, with its origins in plant-derived flavonoids but modified for enhanced bioavailability and potency, exemplifies how structural modifications can unlock new therapeutic possibilities.
Epidemiological studies have consistently shown correlations between dietary intake of flavonoids and reduced risks of chronic diseases. While much research has focused on naturally occurring flavonoids like quercetin and kaempferol, synthetic derivatives like 4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether offer additional opportunities to harness their beneficial effects through targeted structural optimization.
The future directions for research on 4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether include exploring its mechanism of action in greater detail through preclinical studies. Understanding how this compound interacts with specific biological pathways will provide critical insights into its therapeutic potential and help guide further development efforts. Additionally, investigating its potential synergies with other compounds or formulations could lead to novel treatment strategies for complex diseases.
In conclusion,4'-Dimethylamino 7,8-Dihydroxyflavone Dimethyl Ether (CAS No: 1205548-03-3) represents a fascinating compound with significant promise in pharmaceutical applications. Its unique structural features combined with emerging research findings position it as a valuable asset in the quest for new therapeutic agents. As research continues to uncover its full potential,this flavonoid derivative is poised to make meaningful contributions to medicine and healthcare.
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